Sulfo-NHS-Acetate sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is particularly valued for its ability to form stable, covalent amide bonds with primary amines, such as those found in lysine side chains of proteins . This property makes it an essential tool in various biochemical and biotechnological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo-NHS-Acetate sodium is synthesized by reacting N-hydroxysulfosuccinimide with acetic anhydride in the presence of a base, such as sodium hydroxide. The reaction typically occurs in an aqueous medium and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR and HPLC analysis, to confirm its chemical identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-NHS-Acetate sodium primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for use with sensitive biomolecules .

Common Reagents and Conditions

The reaction of this compound with primary amines is typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5. The presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enhances the coupling efficiency .

Major Products Formed

The primary product of the reaction between this compound and a primary amine is a stable amide bond. This product is often used in the formation of bioconjugates, such as protein-protein or protein-peptide conjugates .

Wissenschaftliche Forschungsanwendungen

Sulfo-NHS-Acetate sodium has a wide range of applications in scientific research:

Wirkmechanismus

Sulfo-NHS-Acetate sodium exerts its effects by forming covalent amide bonds with primary amines. The sulfo group enhances the water solubility of the compound, allowing it to react efficiently in aqueous environments. The reaction proceeds through the formation of an intermediate N-hydroxysulfosuccinimide ester, which then reacts with the amine to form the stable amide bond .

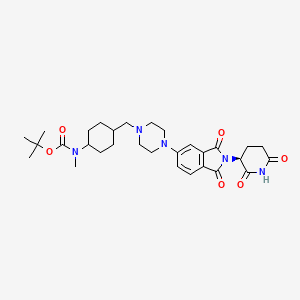

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-hydroxysuccinimide (NHS): Unlike Sulfo-NHS-Acetate sodium, NHS is less water-soluble and is often used in organic solvents.

Sulfo-NHS: Similar to this compound, Sulfo-NHS is water-soluble and used for amine-reactive labeling and crosslinking.

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a carbodiimide used to activate carboxyl groups for reaction with amines, often in conjunction with NHS or Sulfo-NHS.

Uniqueness

This compound is unique in its ability to block primary amines, preventing unwanted interactions or conjugations. This property is particularly useful in complex bioconjugation reactions where selectivity and specificity are crucial .

Eigenschaften

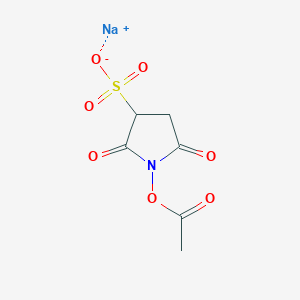

Molekularformel |

C6H6NNaO7S |

|---|---|

Molekulargewicht |

259.17 g/mol |

IUPAC-Name |

sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |

InChI-Schlüssel |

VGYOVKDAMGIIJU-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)

![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)

![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)

![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)

![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)